molecular formula C21H24N2O6S B11600216 Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate CAS No. 609794-32-3

Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate

Cat. No.: B11600216
CAS No.: 609794-32-3
M. Wt: 432.5 g/mol
InChI Key: IHFDCWTVLUFLLW-UHFFFAOYSA-N
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Description

Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an allyl group, a trimethoxyphenyl group, and a pyrimido[2,1-B][1,3]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to achieve consistent quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit cell proliferation .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Allyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate apart is its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high stability .

Properties

CAS No.

609794-32-3

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

prop-2-enyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C21H24N2O6S/c1-6-8-29-20(25)17-12(2)22-21-23(16(24)7-9-30-21)18(17)13-10-14(26-3)19(28-5)15(11-13)27-4/h6,10-11,18H,1,7-9H2,2-5H3

InChI Key

IHFDCWTVLUFLLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC=C

Origin of Product

United States

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